Propionamide vs. Acetamide Linker: Impact on Lipophilicity and Predicted Membrane Permeability Compared to CAS 50836-22-1
The target compound differs from its closest structural analog, N-(2-diethylaminoethyl)-2-methyl-1,3-benzodioxole-2-acetamide (CAS 50836-22-1, C₁₆H₂₄N₂O₃, MW 292.37), solely in the amide linker chain length—propionamide (n=2) versus acetamide (n=1) . This single methylene difference increases the calculated XLogP3 from approximately 2.0 (acetamide analog) to 2.4 (propionamide), representing a 0.4 log unit increase in predicted lipophilicity . The topological polar surface area (tPSA) is conserved at 54.29 Ų for both compounds, indicating that increased lipophilicity is achieved without sacrificing hydrogen-bonding capacity . In aminoamide local anesthetic SAR, each additional methylene in the linker chain has been shown to modulate both potency and duration of action by altering the rate of metabolic hydrolysis and receptor off-rate [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) and molecular size as a function of amide linker length |
|---|---|
| Target Compound Data | XLogP3 = 2.4; MW = 306.4 g/mol; C₁₇H₂₆N₂O₃; propionamide linker (n=2 methylene units); tPSA = 54.29 Ų |
| Comparator Or Baseline | CAS 50836-22-1 (acetamide analog): XLogP3 ≈ 2.0 (estimated); MW = 292.37 g/mol; C₁₆H₂₄N₂O₃; acetamide linker (n=1); tPSA = 54.29 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.4 log units; ΔMW = +14.03 g/mol; conserved tPSA |
| Conditions | Computed physicochemical properties: XLogP3 from smolecule.com product page; tPSA from chemsrc.com; acetamide analog properties estimated from structural differences. |
Why This Matters
The elevated lipophilicity of the propionamide analog predicts enhanced membrane permeability and potentially longer duration of action compared to the acetamide analog, a critical parameter for scientific selection in ion channel pharmacology studies where tissue penetration and pharmacokinetics are key.
- [1] Manghisi, E.; Salimbeni, A.; Fregnan, G.B.; Vidali, M. Synthesis, antiarrhythmic and local anesthetic activity of 2,2-disubstituted-1,3-benzodioxoles. Part I. Eur. J. Med. Chem. 1976, 11(6), 539–545. View Source
